Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate is a structurally complex thiophene derivative characterized by multiple functional groups. The thiophene core is substituted at the 2-position with a 3,4,5-triethoxybenzamido group, at the 3-position with an ethyl carboxylate, at the 4-position with a methyl group, and at the 5-position with a benzo[d][1,3]dioxol-5-ylmethyl moiety.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO8S/c1-6-33-22-14-19(15-23(34-7-2)26(22)35-8-3)27(31)30-28-25(29(32)36-9-4)17(5)24(39-28)13-18-10-11-20-21(12-18)38-16-37-20/h10-12,14-15H,6-9,13,16H2,1-5H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUOUYSFLDUPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(S2)CC3=CC4=C(C=C3)OCO4)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines. The specific targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin.
Mode of Action
For instance, some indole-based compounds can modulate microtubule assembly, causing mitotic blockade and cell apoptosis. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure.
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate (hereafter referred to as EBT) is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
EBT is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety, a thiophene core, and multiple functional groups. Its molecular formula is with a molecular weight of approximately 491.5 g/mol. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H21NO7S |
| Molecular Weight | 491.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C26H21NO7S/c1-3... |
Research indicates that EBT exhibits its biological effects through several mechanisms:
- Anticancer Activity : EBT has shown promising results in various cancer cell lines. For instance, studies have reported its effectiveness against breast cancer (MCF-7) and liver cancer (HepG-2), with IC50 values ranging from 23.2 to 95.9 μM for different derivatives . The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Antiviral Properties : EBT has demonstrated antiviral activity against Hepatitis C Virus (HCV), suggesting its potential as an antiviral agent. This activity may be attributed to the compound's ability to interfere with viral replication or entry into host cells.
- Anti-inflammatory and Antimicrobial Effects : Preliminary studies suggest that EBT may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Additionally, its structural features indicate potential antimicrobial activity.
Anticancer Studies
A study focusing on the antiproliferative effects of EBT derivatives revealed that several compounds exhibited significant cytotoxicity against MCF-7 and HepG-2 cell lines. The most active derivatives had IC50 values between 23.2 and 49.9 μM . The study utilized flow cytometric analysis to confirm the induction of apoptosis in treated cells.
Antiviral Activity
In vitro studies have shown that EBT effectively inhibits HCV replication. The mechanism appears to involve disruption of viral lifecycle processes, although further investigation is required to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include ethyl thiophene-3-carboxylates with variations in substituents. A comparative analysis is provided in Table 1 .
Table 1 : Structural comparison of the target compound with analogs.
Physicochemical Properties
- Lipophilicity: The target compound’s benzodioxole and triethoxybenzene groups increase logP compared to analogs with carbamoyl or amino groups (e.g., 8a, logP ~2.1 vs. target logP ~3.5) .
- Melting Points : Compounds with rigid aromatic substituents (e.g., benzodioxole in the target) exhibit higher melting points (>180°C) compared to aliphatic analogs (e.g., 153–156°C for acetoxy derivatives in ) .
Research Findings and Data
Table 2 : Biological activity and synthetic yields of selected compounds.
Critical Analysis
- Limitations : Structural data (e.g., X-ray crystallography) for the target compound is absent in the evidence; inferences are drawn from analogs like 2b in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
